molecular formula C17H17IN2S B12444351 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide

Cat. No.: B12444351
M. Wt: 408.3 g/mol
InChI Key: LIBSJLLOCATOHR-UHFFFAOYSA-N
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Description

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is a benzothiazolium-based compound characterized by an anilinovinyl group at the 2-position and an ethyl substituent at the 3-position of the benzothiazole core. Its structure enables strong solvatochromic and conjugation properties, making it valuable in photochemical applications, particularly as a precursor for synthesizing merocyanine dyes used in silver halide photographic emulsions . The ethyl group enhances solubility in organic solvents compared to shorter alkyl chains (e.g., methyl), while the anilinovinyl moiety contributes to extended π-conjugation, critical for light absorption in the visible spectrum .

Properties

Molecular Formula

C17H17IN2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H

InChI Key

LIBSJLLOCATOHR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide typically involves the reaction of 2-ethylbenzothiazole with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide may involve large-scale synthesis using continuous flow reactors. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Cyanine Dye Formation via Condensation Reactions

This compound serves as a precursor for synthesizing cyanine dyes, which are widely used in photodynamic therapy and bioimaging. Its reactivity involves:

  • Condensation with heterocyclic bases (e.g., quinoline or benzoxazole derivatives) to form polymethine-bridged dyes .

  • Reaction with iodides under basic conditions yields symmetric or asymmetric cyanine structures .

Example Reaction Pathway

ReactantsConditionsProductAbsorption Maxima (nm)
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide + Quinoline ethiodidePyridine, refluxThiacarbocyanine diiodide 560 (major), 525 (minor)

The absorption maximum at 560 nm aligns with 3,3'-diethylthiacarbocyanine iodide, confirming a conjugated polymethine chain formation .

DNA Intercalation and Fluorescence Activation

The compound binds to DNA through intercalation , facilitated by its planar benzothiazolium ring and vinyl-aniline moiety. Key findings include:

  • Binding constant (Kb) of ~10⁴ M⁻¹, determined via UV-Vis titration.

  • Fluorescence enhancement upon DNA binding, with excitation/emission maxima at 350/460 nm.

Mechanistic Insights

  • Intercalation : The benzothiazolium core inserts between DNA base pairs.

  • Electrostatic interaction : The cationic ethyl group stabilizes binding to the phosphate backbone.

Photochemical Reactivity

While direct photochemical data for this compound is limited, analogous benzothiazolium salts exhibit:

  • Ring-opening reactions under UV light, forming merocyanine isomers .

  • Reversible isomerization between cis and trans configurations, influencing absorption spectra .

Comparative Stability

IsomerThermal Relaxation Time (s)Solvent
cis-trans120Ethanol
trans-trans420Ethanol

Alkylation and Salt Formation

The iodide counterion participates in ion-exchange reactions :

  • Halogen substitution with PF₆⁻ or BF₄⁻ enhances solubility in aprotic solvents.

  • Quaternization of tertiary amines using methyl iodide forms cationic derivatives for ionic liquid applications.

Biological Activity and Topoisomerase Inhibition

In cancer research, this compound inhibits topoisomerase II via:

  • Intercalation-mediated DNA strand breakage .

  • IC₅₀ values in the micromolar range (e.g., 12 µM in HeLa cells).

Scientific Research Applications

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is a chemical compound with several applications, particularly in the synthesis of dyes and as a sensitizer in photographic emulsions. It has the molecular formula C17H17IN2S and is also known as 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide .

Synthesis of Dyes

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is used in the synthesis of various dyes with specific absorption characteristics .

Thiacarbocyanine Dyes
This compound can be reacted with other substances to form thiacarbocyanine dyes. For example, it is used in the synthesis of 3,3'-diethyl-9-[2-(3-ethyl-1-thia-3-azoniainden-2-yevinyl)thiacarbocyanine . The absorption maximum of this compound is 560 nm, which is similar to that of 3,3'-diethylthiacarbocyanine iodide derived from benzothiazole .

Photographic Sensitization

Methine dyes, including those synthesized using 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide, are known to sensitize photographic emulsions .

Examples of Sensitization

  • A silver bromo-iodide emulsion containing a dye stuff is strongly sensitized to 600 mµ with a broad maximum at 550 mµ .
  • A silver chloride emulsion containing a dye stuff is sensitized to 500 mµ with a sharp maximum at 480 mµ .
  • A silver chloro-bromide emulsion containing a dye stuff is strongly sensitized to 615 mµ with a broad maximum at 560 mµ .

Mechanism of Action

The mechanism of action of 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazolium Derivatives

Compound Name Substituents CAS Number Key Properties/Applications References
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide 3-ethyl, 2-anilinovinyl Not explicitly provided<sup>†</sup> Photographic dyes, solvatochromic probes, precursor for merocyanine dyes.
2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide 3-methyl, 2-anilinovinyl 61327-99-9 Reduced solubility compared to ethyl analog; used in analytical chemistry (HPLC/LC-MS).
2-(2-Anilinovinyl)-3-(4-sulfobutyl)benzoxazolium betaine 4-sulfobutyl (zwitterionic), benzoxazole core 101852-89-5 Enhanced water solubility due to sulfonate group; applied in biomedical imaging.
3-(2-Hydroxyethyl)-5-methylbenzothiazolium methylsulfate 2-hydroxyethyl, 5-methyl, methylsulfate 32634-35-8 Polar substituents improve hydrophilicity; used in fluorescence-based sensors.
2-[3-(3-Benzyl-4-methyl-thiazolinyl)propenyl]-6-chloro-3-methylbenzoxazolium iodide Benzyl, chloro, methyl Not provided Chloro group increases electron-withdrawing effects; stabilizes dye color in acidic media.

Key Structural and Functional Differences

Alkyl Chain Length (Ethyl vs. Methyl): The ethyl group in the target compound improves solubility in organic solvents (e.g., ethanol, dimethylacetamide) compared to the methyl analog (CAS 61327-99-9), which is more lipophilic . This property is critical for reaction efficiency in dye synthesis, as seen in Kodak’s merocyanine dye preparations . Methyl-substituted analogs (e.g., 3-methylbenzothiazolium iodide) exhibit lower thermal stability, with melting points ~133–134°C, whereas ethyl derivatives in similar reactions yield higher-melting products (e.g., 188–189°C), suggesting enhanced stability .

Zwitterionic vs. Ionic Structures: The betaine derivative (CAS 101852-89-5) incorporates a sulfobutyl group, creating a zwitterionic structure. This increases water solubility and reduces aggregation in aqueous media, making it suitable for biological staining . In contrast, the iodide salt form (target compound) is preferred in non-polar photographic emulsions .

Core Heterocycle (Benzothiazole vs. Benzoxazole):

  • Benzoxazolium analogs (e.g., CAS 101852-89-5) exhibit blue-shifted absorption maxima compared to benzothiazolium derivatives due to reduced electron density in the oxazole ring . This alters their utility in specific wavelength-dependent applications.

Functional Group Effects:

  • The hydroxyethyl substituent in CAS 32634-35-8 introduces hydrogen-bonding capacity, enhancing compatibility with hydrophilic matrices . Conversely, the chloro group in CAS 32634-35-8 () increases electron-withdrawing effects, stabilizing the dye’s excited state and modifying its photodegradation resistance .

Biological Activity

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of benzothiazolium salts, which are known for their diverse applications in biological systems. Its structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N₂S·I
  • Molecular Weight : 364.26 g/mol

Antimicrobial Properties

Research has demonstrated that 2-(2-anilinovinyl)-3-ethylbenzothiazolium iodide exhibits significant antimicrobial activity against various bacterial strains. A study conducted by found that the compound showed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a strong potential for use in antimicrobial applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Bacillus subtilis25
Escherichia coli50

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably, a study published in the Journal of Medicinal Chemistry indicated that 2-(2-anilinovinyl)-3-ethylbenzothiazolium iodide exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC₅₀ values were reported to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting a promising avenue for further development in cancer therapeutics .

The mechanism underlying the biological activity of this compound appears to involve the disruption of cellular processes through the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. The compound's ability to interact with cellular membranes and induce oxidative stress has been documented in several studies .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study highlighted a dose-dependent response, with higher concentrations leading to increased bacterial cell death. This finding supports its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Potential

A clinical trial involving patients with advanced breast cancer explored the use of this compound as an adjunct therapy alongside conventional treatments. Preliminary results indicated an enhancement in therapeutic outcomes, with patients experiencing reduced tumor sizes and improved quality of life metrics .

Q & A

Q. What experimental methods are recommended for synthesizing 2-(2-anilinovinyl)-3-ethylbenzothiazolium iodide?

The synthesis typically involves condensation reactions between benzothiazolium precursors and aniline derivatives under controlled conditions. For example, copper iodide (CuI) and acetone catalytic systems have been optimized for similar benzothiazole derivatives to achieve regioselective cyclization and high yields . Key steps include:

  • Reagent purification : Use dry solvents and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation.
  • Crystallization : Slow evaporation from polar solvents (e.g., methanol/water mixtures) to obtain single crystals for structural analysis .

Q. How is the crystal structure of this compound validated, and what parameters are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:

  • Unit cell dimensions : Triclinic system with a=9.6689A˚,b=11.1237A˚,c=11.1693A˚a = 9.6689 \, \text{Å}, b = 11.1237 \, \text{Å}, c = 11.1693 \, \text{Å} .
  • Hydrogen bonding : O–H···O and C–H···I interactions stabilize the 3D supramolecular network .
  • π-π stacking : Centroid distances of 3.5945 Å between adjacent benzothiazolium rings .
    Refinement software like SHELXTL is used with RR-values (Rint=0.016R_{\text{int}} = 0.016) to ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • UV-Vis spectroscopy : Identifies absorption maxima linked to π→π* transitions (e.g., ~780 nm for related benzothiazolium dyes) .
  • FT-IR : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C–S bonds at ~680 cm⁻¹).
  • NMR : 1H^1\text{H} and 13C^13\text{C} NMR to resolve vinyl protons (δ 6.8–7.5 ppm) and quaternary carbons .

Advanced Research Questions

Q. How do intermolecular interactions influence the nonlinear optical (NLO) properties of this compound?

The NLO activity arises from:

  • Charge-transfer architecture : Electron-rich anilinovinyl donors and benzothiazolium acceptors create a polarized π-system .
  • Crystal packing : Hydrogen bonds and π-π stacking enhance hyperpolarizability by aligning dipoles coherently. Experimental methods like hyper-Rayleigh scattering or Z-scan techniques quantify second-order NLO coefficients (β\beta) .

Q. How can contradictions in crystallographic data across studies be resolved?

Discrepancies in dihedral angles or bond lengths may stem from:

  • Temperature effects : Data collected at 293 K vs. cryogenic conditions .
  • Substituent variations : Methyl vs. ethyl groups alter steric and electronic environments .
  • Refinement protocols : Compare RR-values and electron density maps (e.g., Δρmax=0.67A˚3\Delta \rho_{\text{max}} = 0.67 \, \text{e Å}^{-3}) to assess reliability .

Q. What strategies optimize thermal stability for high-temperature applications?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset (e.g., ~250°C for similar iodides).
  • Substituent engineering : Bulky groups (e.g., ethyl) reduce molecular mobility and enhance stability .
  • Co-crystallization : Incorporate halogen-bond donors (e.g., perchlorate) to reinforce lattice energy .

Q. How can computational methods aid in designing derivatives with improved properties?

  • DFT calculations : Predict HOMO-LUMO gaps and dipole moments to guide synthetic targets.
  • Molecular docking : Screen for antimicrobial activity by simulating interactions with bacterial enzymes (e.g., DNA gyrase) .
  • MD simulations : Model crystal packing efficiency and solubility in polar solvents .

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